

Covalent Inhibition of CDK7 by THZ1: A Technical Guide

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Compound of Interest

Compound Name: *N*-[3-[[5-chloro-4-(1*H*-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-3-[[*(E)*-4-(dimethylamino)but-2-enoyl]amino]benzamide

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Introduction

Cyclin-dependent kinase 7 (CDK7) is a key regulator of two fundamental cellular processes: transcription and cell cycle progression. As a component of the transcription factor IIH (TFIIH) complex, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAPII), a critical step for the initiation and elongation phases of transcription.^{[1][2][3][4]} Additionally, CDK7 acts as a CDK-activating kinase (CAK), phosphorylating and activating other CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby controlling cell cycle transitions.^{[1][2]} Given its central role in these processes, which are often dysregulated in cancer, CDK7 has emerged as a compelling therapeutic target.

THZ1 is a highly potent and selective covalent inhibitor of CDK7.^[5] It exhibits a unique mechanism of action by forming a covalent bond with a cysteine residue located outside the ATP-binding pocket of CDK7, leading to irreversible inhibition.^[5] This technical guide provides an in-depth overview of the covalent inhibition of CDK7 by THZ1, including its mechanism of action, quantitative biochemical and cellular activity, and detailed protocols for key experimental assays.

Mechanism of Covalent Inhibition

THZ1 achieves its high potency and selectivity through a unique mechanism that involves both reversible binding to the ATP pocket and subsequent irreversible covalent bond formation. The warhead of THZ1, an acrylamide group, reacts with the thiol side chain of cysteine 312 (Cys312) on CDK7. This cysteine residue is located in a region outside of the highly conserved kinase domain, contributing to the selectivity of THZ1 for CDK7 over other kinases. The formation of this covalent bond leads to the irreversible inactivation of CDK7's kinase activity.

Quantitative Data on THZ1 Activity

The inhibitory potency of THZ1 has been extensively characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data for THZ1's activity against CDK7 and its anti-proliferative effects in different cancer cell lines.

Table 1: In Vitro Inhibitory Activity of THZ1 against CDK7

Assay Type	Parameter	Value (nM)	Reference
Kinase Binding Assay	IC50	3.2	[6] [7]
In Vitro Kinase Assay	IC50	9.7	[8]

Table 2: Anti-proliferative Activity of THZ1 in Cancer Cell Lines

Cell Line	Cancer Type	IC50 (nM)	Reference
Jurkat	T-cell Acute Lymphoblastic Leukemia (T-ALL)	50	[7]
Loucy	T-cell Acute Lymphoblastic Leukemia (T-ALL)	0.55	[7]
MEC1	Chronic Lymphocytic Leukemia (CLL)	45	[2][9]
MEC2	Chronic Lymphocytic Leukemia (CLL)	30	[2][9]
C2C12	Myoblast	>200 (up to 600)	[10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the covalent inhibition of CDK7 by THZ1.

In Vitro Kinase Assay

This assay measures the ability of THZ1 to inhibit the enzymatic activity of CDK7 in a cell-free system.

Materials:

- Recombinant active CDK7/Cyclin H/MAT1 complex
- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
- ATP
- Substrate (e.g., a peptide derived from the RNAPII CTD)
- THZ1 (dissolved in DMSO)

- Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
- 384-well plates

Procedure:

- Prepare a serial dilution of THZ1 in DMSO.
- In a 384-well plate, add the kinase buffer.
- Add the THZ1 dilutions to the wells.
- Add the recombinant CDK7 complex to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for covalent bond formation.
- Initiate the kinase reaction by adding a mixture of the substrate and ATP.
- Incubate the reaction at 30°C for a specific time (e.g., 60 minutes).
- Stop the reaction and detect the amount of ADP produced using a kinase detection reagent according to the manufacturer's instructions.
- Measure the luminescence signal using a plate reader.
- Calculate the percent inhibition for each THZ1 concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the effect of THZ1 on the viability of cancer cells by measuring intracellular ATP levels.

Materials:

- Cancer cell lines of interest
- Complete cell culture medium
- THZ1 (dissolved in DMSO)

- 96-well clear-bottom white plates
- CellTiter-Glo® Luminescent Cell Viability Assay reagent (Promega)
- Luminometer

Procedure:

- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Prepare a serial dilution of THZ1 in cell culture medium.
- Remove the existing medium from the wells and add the medium containing the THZ1 dilutions. Include wells with DMSO as a vehicle control.
- Incubate the plates for a specific duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
- Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
- Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a luminometer.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Target Engagement Assay (Competitive Pulldown)

This assay confirms that THZ1 directly binds to CDK7 within a cellular context using a biotinylated version of THZ1 (bio-THZ1).

Materials:

- Cells of interest

- THZ1
- Biotinylated THZ1 (bio-THZ1)
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Streptavidin-conjugated beads (e.g., magnetic beads)
- Wash buffer (e.g., PBS with 0.1% Tween-20)
- SDS-PAGE sample buffer
- Antibodies against CDK7 and loading control (e.g., β -actin)

Procedure:

- Treat cells with either DMSO (vehicle), a high concentration of non-biotinylated THZ1, or are left untreated.
- Lyse the cells and quantify the protein concentration.
- Incubate the cell lysates with bio-THZ1 for a specified time to allow for binding to CDK7.
- Add streptavidin beads to the lysates and incubate to pull down the bio-THZ1-protein complexes.
- Wash the beads several times with wash buffer to remove non-specific binders.
- Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a membrane for Western blotting.
- Probe the membrane with antibodies against CDK7 to detect the amount of CDK7 pulled down in each condition.
- A reduced signal in the lane pre-treated with non-biotinylated THZ1 compared to the untreated lane confirms specific binding of THZ1 to CDK7.

Precision Run-On sequencing (PRO-seq)

This technique maps the positions of active RNA polymerases genome-wide to assess the impact of THZ1 on transcription.

Materials:

- Cells treated with THZ1 or DMSO
- Nuclear run-on buffer
- Biotin-NTPs
- Streptavidin beads
- RNA extraction and library preparation kits

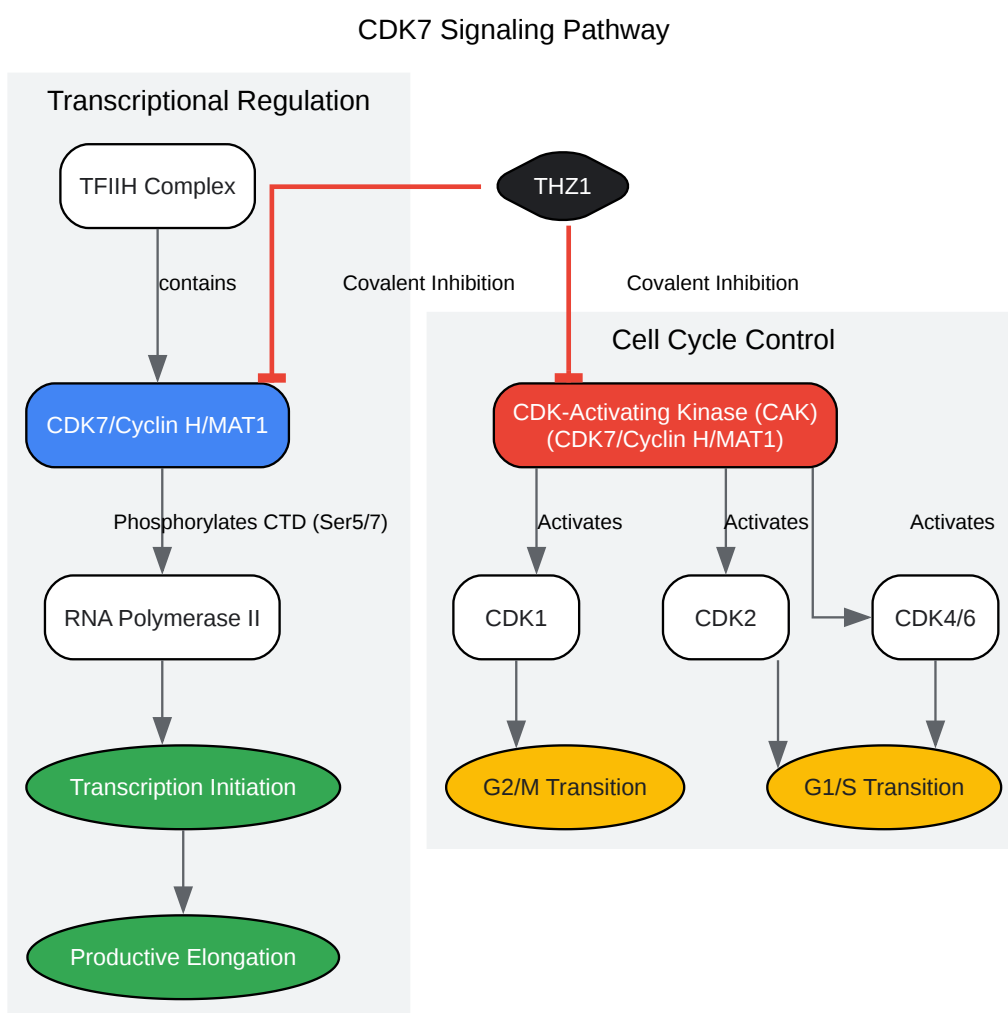
Procedure:

- Treat cells with THZ1 or DMSO for the desired time.
- Isolate nuclei and perform a nuclear run-on reaction in the presence of biotin-NTPs, which are incorporated into nascent transcripts.
- Isolate total RNA and fragment it.
- Isolate the biotin-labeled nascent RNA using streptavidin beads.
- Perform 3' and 5' adapter ligation to the isolated RNA fragments.
- Reverse transcribe the RNA to cDNA.
- Amplify the cDNA library via PCR.
- Sequence the library using a next-generation sequencing platform.
- Analyze the sequencing data to map the locations and density of active RNA polymerases across the genome, comparing THZ1-treated samples to controls.

Visualizations

CDK7 Signaling Pathway

The following diagram illustrates the dual role of CDK7 in regulating both transcription and the cell cycle.

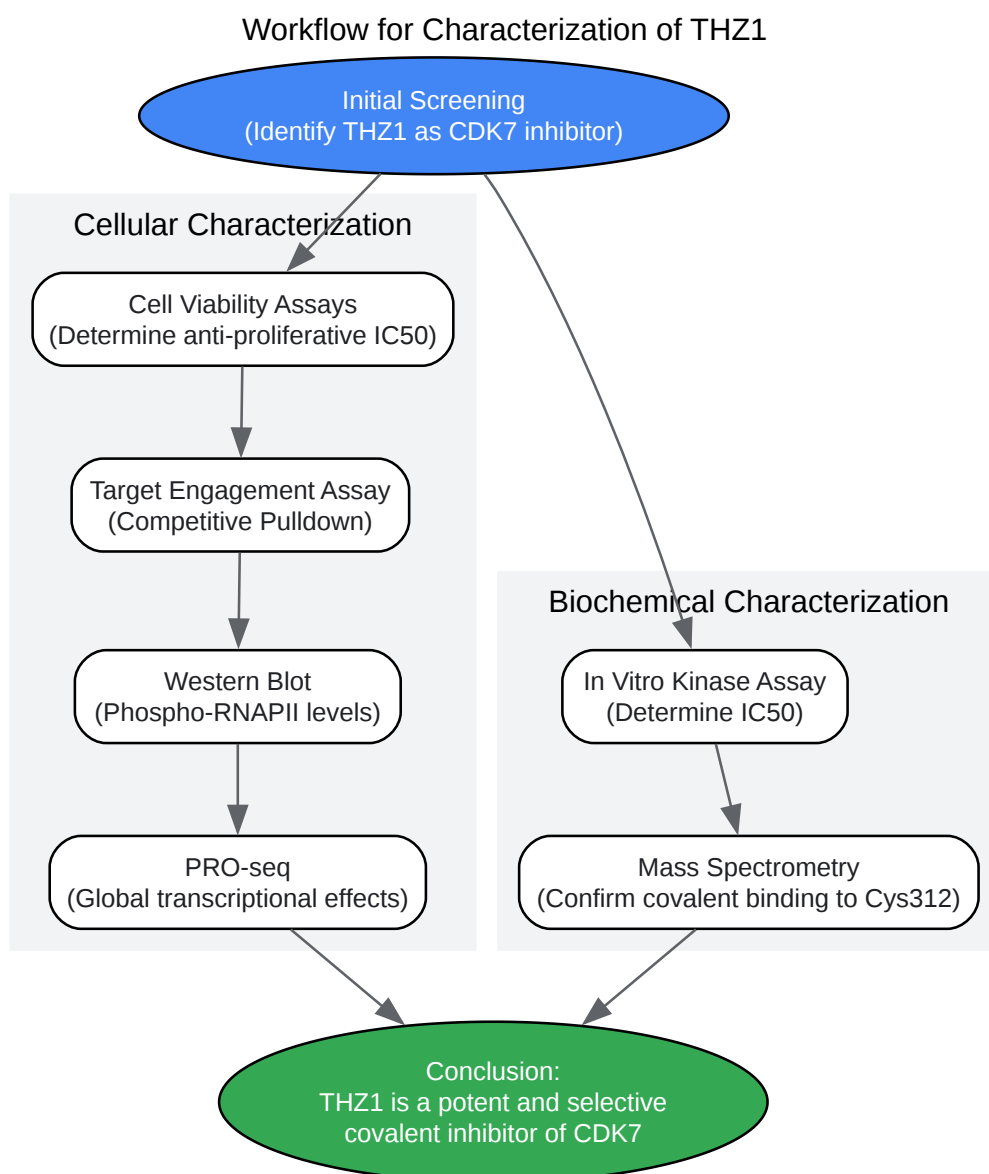


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Caption: Dual roles of CDK7 in transcription and cell cycle regulation and its inhibition by THZ1.

Experimental Workflow for Characterizing THZ1

The following diagram outlines the key experimental steps to characterize the covalent inhibition of CDK7 by THZ1.



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Caption: Experimental workflow for characterizing the covalent CDK7 inhibitor THZ1.

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